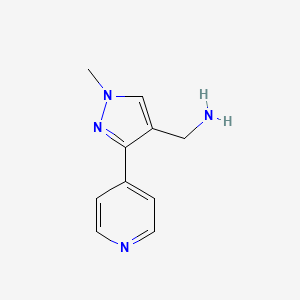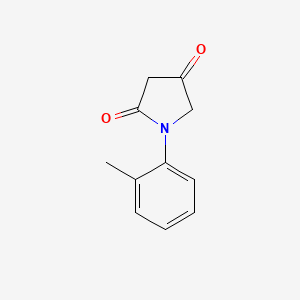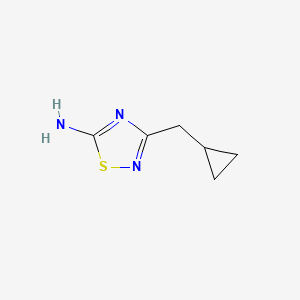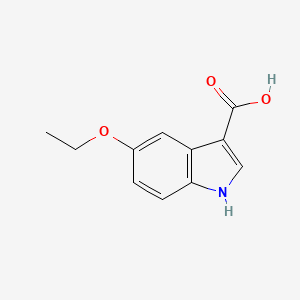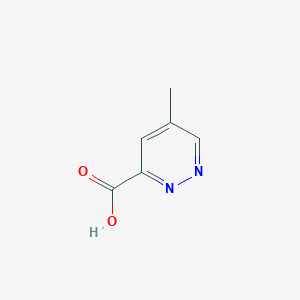
5-Methylpyridazine-3-carboxylic acid
Vue d'ensemble
Description
5-Methylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) and the InChI key is AZJKROFAZZLKRH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on the bromination of a similar compound, 5-Methylpyridine-2,3-dicarboxylic acid, suggests that these types of reactions can be initiated by free radicals .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 138.12 and a density of 1.3±0.1 g/cm3 . The boiling point and melting point are not specified .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Tautomeric Forms: Methylated derivatives of 6-hydroxypyridazine-3-carboxylic acid, including forms related to 5-Methylpyridazine-3-carboxylic acid, have been studied for their tautomeric forms and specific intermolecular interactions. These compounds exhibit equilibrium between lactam and lactim tautomers, affecting the synthesis of their methylated derivatives. Additionally, the study observed an increased lipophilicity correlated with the formation of CH⋯O bonds in these compounds (Katrusiak, Piechowiak, & Katrusiak, 2011).
Synthesis Optimization
- Improved Synthesis Methods: There has been research on optimizing the synthesis of 5-Methylpyridine-3-carboxylic acid, with a focus on improving the yield and practicality of the process for industrial applications. This optimization is important for its intermediate role in the synthesis of compounds like Rupatadine (Xiong, 2005).
Applications in Medicinal Chemistry
- Potential PET Agent Synthesis: A study synthesized a compound incorporating 5-Methylpyridine-2-yl as part of a new potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation contexts. This demonstrates the application of 5-Methylpyridine derivatives in advanced medical imaging technologies (Wang et al., 2018).
Industrial Synthesis and Applications
- Progress in Pharmaceutical Intermediates: 5-Methylpyrazine-2-carboxylic acid, closely related to this compound, has seen significant advancements in synthesis methods, including chemical, electrochemical, and microbial synthesis. This highlights its importance as a pharmaceutical intermediate (Jin-quan, 2013).
Ecological Production Methods
- Green Chemistry in Production: Research has focused on ecological methods to produce nicotinic acid, a pyridine carboxylic acid, highlighting the growing interest in sustainable and environmentally friendly production methods for such compounds (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Related Compounds
- Synthesis of Related Derivatives: Studies have been conducted on the efficient synthesis of derivatives like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the versatility and broad application of pyridine carboxylic acids in chemical synthesis (Hirokawa, Horikawa, & Kato, 2000).
Biochemical Applications
- Investigating Enzyme Mechanisms: this compound and its derivatives have been used in studies investigating the mechanisms of enzymes like MHPC oxygenase, which catalyzes the oxygenation of MHPC to form specific acids. Such studies are crucial for understanding biochemical pathways and enzyme functionality (Chaiyen et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyridazine derivatives, which include 5-methylpyridazine-3-carboxylic acid, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
5-Methylpyridazine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which may impact cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
5-methylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKROFAZZLKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)
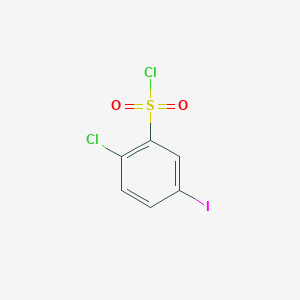
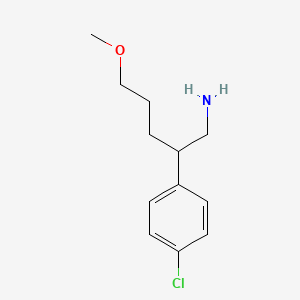
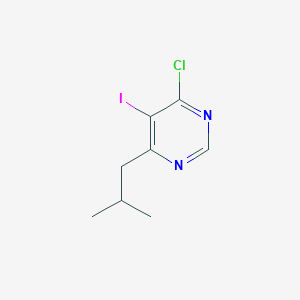
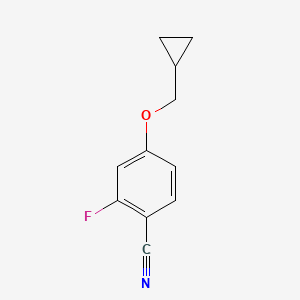
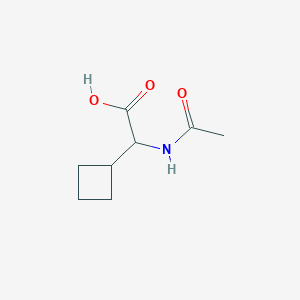
![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)

